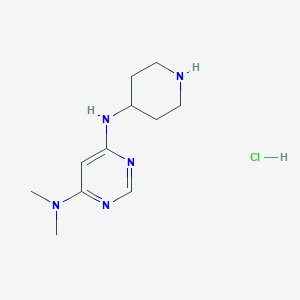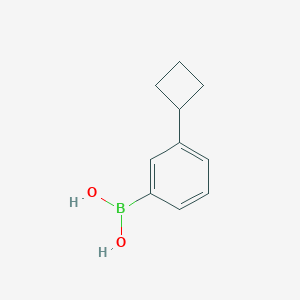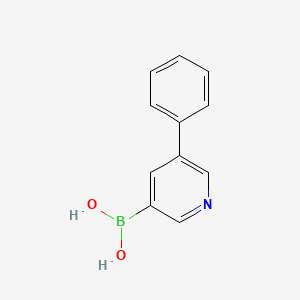![molecular formula C14H18O B1418895 2-Phenyl-1-oxaspiro[2.6]nonane CAS No. 1035818-86-0](/img/structure/B1418895.png)
2-Phenyl-1-oxaspiro[2.6]nonane
Overview
Description
“2-Phenyl-1-oxaspiro[2.6]nonane” is a chemical compound with the molecular formula C14H18O . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic arrangement, which involves a phenyl group (a cyclic group of carbon atoms) attached to an oxaspiro[2.6]nonane core .Scientific Research Applications
Efficient Synthesis and Models
- Efficient Synthesis Models : A study by Kato, Kitahara, and Yoshikoshi (1985) focused on the efficient synthesis of some 2-oxaspiro[3.5]nona-1-ones as models for anisatin, an important compound in organic chemistry. They synthesized 2-oxaspiro[3.5]nonane and 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane, demonstrating the practical applications of these compounds in synthetic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).
Synthesis of Functionalized Derivatives
- Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : Santos, Barreiro, Braz-Filho, and Fraga (2000) conducted a study where they synthesized functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are structurally significant in several bioactive compounds, highlighting the importance of 2-Phenyl-1-oxaspiro[2.6]nonane in the field of bioactive compound synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Polymerization Studies
- Photoinitiated Cationic Polymerization : Bolln, Frey, and Mülhaupt (1996) explored the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane. This study is crucial in understanding the polymerization processes of spiro compounds and their potential applications in materials science (Bolln, Frey, & Mülhaupt, 1996).
Chemical Reactions and Ring-Closure Studies
- Nicholas Reaction Based Syntheses : Mukai, Yamashita, Sassa, and Hanaoka (2002) researched the synthesis of oxaspiro[m.n] skeletons based on the Nicholas reaction. This study showcases the versatility of this compound in facilitating complex chemical reactions and ring-closure processes (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
Structural Studies and Crystallography
- Crystal Structure Analysis : Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, and Zhao, Jin-Hao (2011) conducted a study focusing on the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate. The analysis of its crystal structure offers insights into the physical and chemical properties of spiro compounds (Wang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-phenyl-1-oxaspiro[2.6]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMSOPDLWIOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)




![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)


